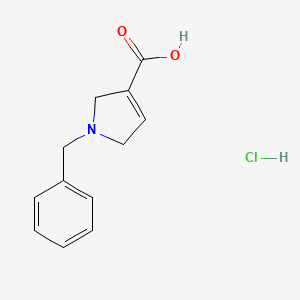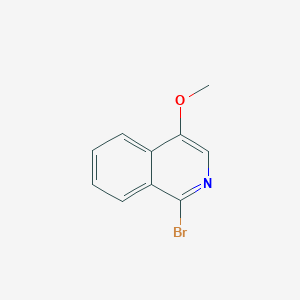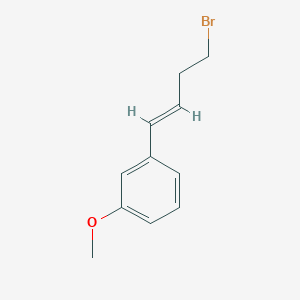![molecular formula C14H14F3N3 B1376127 [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-91-0](/img/structure/B1376127.png)
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of trifluoromethylpyridine (TFMP), which is an important structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
Synthesis Analysis
While specific synthesis methods for this compound were not found, TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Pyridine compounds, like the one you’ve mentioned, are often used as precursors for synthesizing target pharmaceuticals due to their significant clinical diversity . They can be modified to create various derivatives that serve as inhibitors or activators of biological pathways, which is crucial in drug development.
Agrochemical Production
Similar to their role in pharmaceuticals, pyridine derivatives are also utilized in the synthesis of agrochemicals. These compounds can be tailored to produce pesticides, herbicides, and fungicides that help in crop protection and yield enhancement .
Analytical Chemistry
Pyridine derivatives are sometimes employed in analytical chemistry for their reactivity and ability to form complexes with various substances. This makes them useful in assays and detection methods for various analytes .
Cancer Treatment
Some pyridine-based scaffolds have been explored for their potential use in cancer treatment as they can act as PI3K inhibitors, which are important in the signaling pathways that regulate cell growth and survival .
Antimicrobial Applications
Derivatives of pyridine have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .
Antihypertensive Agents
Pyridine derivatives are also studied for their cardiovascular effects, particularly as antihypertensive agents due to their ability to modulate blood pressure .
Neurological Research
In neuroscience, pyridine compounds may be used to study neurotransmitter systems or develop drugs that target neurological pathways, potentially offering treatments for conditions like Alzheimer’s disease or Parkinson’s disease .
Material Science
Pyridine derivatives can be incorporated into materials to enhance their properties or create new functionalities. This application spans across various fields including electronics, coatings, and nanotechnology .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-12(9-4-3-5-11(18)6-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQWMLJRTVRUFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)
![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)
![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)
![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)


![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)

